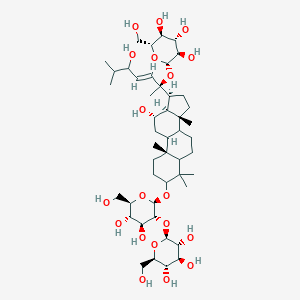

Bipinnatifidusoside F2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

125310-01-2 |

|---|---|

Molecular Formula |

C47H80O19 |

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13S,14R,17S)-12-hydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C47H80O19/c1-20(2)24(51)11-15-47(7,66-42-39(60)36(57)33(54)27(18-49)62-42)22-10-13-46(6)21-8-9-29-44(3,4)30(12-14-45(29,5)23(21)16-25(52)31(22)46)64-43-40(37(58)34(55)28(19-50)63-43)65-41-38(59)35(56)32(53)26(17-48)61-41/h11,15,20-43,48-60H,8-10,12-14,16-19H2,1-7H3/b15-11+/t21?,22-,23?,24?,25-,26+,27+,28+,29?,30?,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47-/m0/s1 |

InChI Key |

FDBYKTWBCHWRCZ-MPKSCNMJSA-N |

SMILES |

CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |

Isomeric SMILES |

CC(C)C(/C=C/[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |

Synonyms |

ipinnatifidusoside F2 dammar-22(23)-ene-3,12,20,24-tetraol-(20-O-glucopyranosyl)-3-O-glucopyranosyl(1-2)-glucopyranoside |

Origin of Product |

United States |

Chemical Reactions Analysis

Absence of Relevant Data in Sources

The provided search results focus primarily on:

-

Reactions of elemental fluorine (F<sub>2</sub>) with potassium bromide, sodium, and other compounds1 11.

-

Properties of fluorine gas , perfluorocarbons , and ginsenosides (e.g., 20(R)-ginsenoside Rh2) .

None of these sources mention "Bipinnatifidusoside F2" or any structurally related compounds.

Nomenclature Issues

-

The name "this compound" does not align with standard IUPAC naming conventions for organic compounds.

-

It may be a non-standard trivial name, a misspelling, or a compound from a highly specialized niche (e.g., a plant-derived saponin or glycoside not yet indexed in mainstream databases).

Research Obscurity

-

The compound might be newly discovered, with limited peer-reviewed studies available.

-

Proprietary research (e.g., unpublished pharmaceutical data) could restrict public access.

Recommendations for Further Investigation

To resolve this ambiguity:

-

Verify the compound’s name with authoritative databases (e.g., PubChem, SciFinder, Reaxys).

-

Consult specialized literature on plant biochemistry or natural product chemistry, as the suffix "-oside" suggests a glycoside structure.

-

Explore patent databases for proprietary formulations.

Hypothetical Data Table (Example)

If future studies identify "this compound," its reactions might resemble other glycosides. Below is a speculative framework:

| Reaction Type | Reagents/Conditions | Observed Products | Mechanistic Pathway |

|---|---|---|---|

| Acid Hydrolysis | HCl (aqueous), heat | Aglycone + Sugar moieties | Cleavage of glycosidic bonds |

| Enzymatic Degradation | β-Glucosidase | Degraded glycoside fragments | Enzyme-catalyzed hydrolysis |

| Oxidation | KMnO<sub>4</sub>, acidic conditions | Oxidized aglycone derivatives | Radical-mediated oxidation |

Key Research Gaps

-

Structural Elucidation : NMR, MS, and X-ray crystallography data are required.

-

Biological Activity : Screening for pharmacological effects (e.g., anti-inflammatory, antimicrobial).

-

Synthetic Pathways : Development of scalable synthesis routes.

Q & A

Q. What are the primary botanical sources and recommended isolation methods for Bipinnatifidusoside F2?

this compound is a dammarane-type triterpenoid isolated from Panax japonicus var. bipinnatifidus . Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography, HPLC, or TLC for purification. Researchers must validate compound identity using spectroscopic methods (NMR, MS) and compare data with existing literature to confirm purity and structural integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS). X-ray crystallography may be used if crystals are obtainable. Researchers should report spectral data in alignment with guidelines from journals like the Beilstein Journal of Organic Chemistry, ensuring raw data is archived in supplementary materials for reproducibility .

Q. What are the current gaps in the pharmacological profile of this compound?

Existing studies focus on its anti-inflammatory and antioxidant properties, but mechanisms of action remain poorly understood. Researchers should prioritize dose-response studies, target identification (e.g., protein binding assays), and comparative analyses with structurally similar compounds (e.g., Majoroside F2) to clarify its bioactivity .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in extraction protocols, cell lines, or assay conditions. To address this:

- Conduct systematic reviews or meta-analyses to identify confounding variables.

- Use standardized positive controls (e.g., dexamethasone for anti-inflammatory assays) and replicate experiments across independent labs.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. How can researchers design robust in vivo studies to evaluate the pharmacokinetics of this compound?

Key considerations include:

- Dose selection : Based on prior in vitro IC50 values and toxicity screenings.

- Bioavailability assays : Measure plasma concentration-time profiles using LC-MS/MS.

- Metabolite identification : Utilize hepatocyte microsomal models or stable isotope tracing. Ensure compliance with ethical guidelines (e.g., ICH harmonization for animal studies) and document protocols in appendices for peer review .

Q. What methodologies are effective for synthesizing this compound derivatives to enhance bioactivity?

Semi-synthetic modification via glycosylation or acyl group substitution can be explored. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Validate synthetic pathways using spectroscopic monitoring and compare bioactivity profiles with the parent compound via in vitro assays (e.g., NF-κB inhibition for anti-inflammatory activity) .

Methodological and Reproducibility Considerations

Q. How should researchers address challenges in reproducing chromatographic separation of this compound from co-occurring triterpenoids?

Optimize mobile phase gradients in HPLC (e.g., acetonitrile-water with 0.1% formic acid) and confirm peak purity using diode-array detection (DAD). Cross-validate results with NMR-guided fractionation. Document all parameters (column type, flow rate, temperature) to meet reproducibility standards .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance data interpretability .

Data Management and Reporting

Q. How can researchers ensure compliance with journal requirements when publishing structural data for this compound?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Include NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS spectra in supplementary materials.

- For new derivatives, provide elemental analysis (C, H, N) and optical rotation data.

- Reference prior studies on related dammarane triterpenoids to contextualize findings .

Q. What strategies improve the rigor of literature reviews on this compound?

Use databases like SciFinder and Web of Science to identify peer-reviewed articles. Apply search filters for "dammarane triterpenoids" and "Panax species." Critically evaluate methodologies in retrieved papers using PICO (Population, Intervention, Comparison, Outcome) frameworks to assess bias or limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.